

The Biological Function of TRAP-14 (TNFRSF14/HVEM): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), also known as Herpesvirus Entry Mediator (HVEM) and CD270, is a multifaceted cell surface receptor with a pivotal role in the regulation of the immune system. The colloquial term "**TRAP-14**" likely refers to this protein, given its membership in the TNF receptor superfamily and its association with TNF Receptor-Associated Factors (TRAFs). This technical guide provides a comprehensive overview of the core biological functions of TNFRSF14/HVEM, its intricate signaling networks, and its implications in health and disease. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Biological Functions of TNFRSF14/HVEM

TNFRSF14/HVEM is a type I transmembrane glycoprotein that acts as a molecular switch, capable of delivering both co-stimulatory and co-inhibitory signals to immune cells. This dual functionality is dictated by the specific ligand it engages. Its expression is prominent on various immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs), as well as on non-hematopoietic cells like epithelial and stromal cells.

The primary functions of TNFRSF14/HVEM include:

- Modulation of T-cell activation: TNFRSF14/HVEM can either enhance or suppress T-cell responses. Interaction with ligands such as LIGHT (TNFSF14) and Lymphotoxin-alpha (LT α) delivers a co-stimulatory signal, promoting T-cell proliferation, cytokine production, and survival. Conversely, binding to B and T Lymphocyte Attenuator (BTLA) and CD160 transmits an inhibitory signal, dampening T-cell activation.[1][2]
- Regulation of innate immunity: TNFRSF14/HVEM signaling is crucial for the function of innate immune cells. For instance, its engagement on NK cells can enhance their cytotoxic activity and interferon-gamma (IFN- γ) production.[3]
- Viral entry: As its name suggests, HVEM was first identified as a cellular receptor for the herpes simplex virus (HSV) glycoprotein D (gD), mediating viral entry into host cells.[4][5]
- Role in lymphoid tissue organogenesis: The interaction between LIGHT and its receptors, including HVEM, is involved in the development and maintenance of secondary lymphoid organs.[3]
- Involvement in disease pathogenesis: Dysregulation of TNFRSF14/HVEM signaling is implicated in a range of diseases, including autoimmune disorders, infectious diseases, and cancer.[6][7] In many cancers, altered expression of HVEM is associated with prognosis and immune evasion.[8]

The TNFRSF14/HVEM Signaling Network

The functional diversity of TNFRSF14/HVEM stems from its ability to interact with multiple ligands from two distinct protein superfamilies: the TNF superfamily and the Immunoglobulin (Ig) superfamily.

Ligands of TNFRSF14/HVEM:

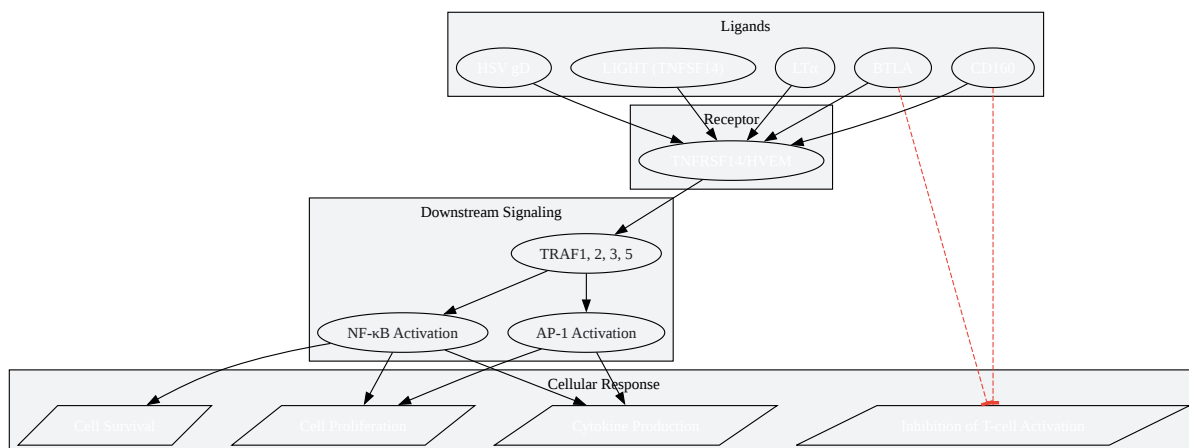
- LIGHT (TNFSF14): A type II transmembrane protein that acts as a primary co-stimulatory ligand for HVEM. The LIGHT-HVEM interaction promotes a pro-inflammatory response.[3]
- Lymphotoxin-alpha (LT α): A secreted cytokine that can also bind to HVEM and deliver co-stimulatory signals.[2]

- B and T Lymphocyte Attenuator (BTLA): A type I transmembrane protein and a member of the Ig superfamily that acts as a co-inhibitory ligand for HVEM. The HVEM-BTLA interaction is crucial for maintaining immune homeostasis.
- CD160: A GPI-anchored protein and another Ig superfamily member that functions as a co-inhibitory ligand for HVEM on T cells but can have activating functions on NK cells.[9]
- Herpes Simplex Virus glycoprotein D (gD): A viral envelope protein that binds to HVEM to facilitate viral entry.[10]

Downstream Signaling Pathways:

Upon ligand binding, TNFRSF14/HVEM recruits TNF Receptor-Associated Factor (TRAF) adapter proteins to its cytoplasmic tail. This initiates downstream signaling cascades, primarily leading to the activation of the Nuclear Factor-kappa B (NF- κ B) and Activator Protein-1 (AP-1) transcription factors.

The cytoplasmic domain of HVEM directly binds to TRAF1, TRAF2, TRAF3, and TRAF5.[6] The recruitment of TRAF2 and TRAF5 is particularly important for the activation of the canonical NF- κ B pathway, which promotes the expression of genes involved in cell survival, inflammation, and immune responses.[6] The activation of the JNK/AP-1 pathway also contributes to these cellular outcomes.[6]



[Click to download full resolution via product page](#)

Quantitative Data

Table 1: Binding Affinities of TNFRSF14/HVEM with its Ligands

Ligand	Binding Affinity (Kd)	Method	Reference
LIGHT (TNFSF14)	~1.5 nM	Surface Plasmon Resonance	[11]
BTLA	~1-4 μ M	Surface Plasmon Resonance	[11]
CD160	Modest affinity (weaker than BTLA)	Crystallography and cell-based assays	[9]
HSV gD (wild-type)	Lowest affinity among natural ligands	Competition assays	[5]
HSV gD (Δ 290-299t mutant)	Enhanced binding compared to wild-type	Competition assays	[12]

Note: Kd values can vary depending on the experimental conditions and techniques used.

Table 2: Expression of TNFRSF14/HVEM in Human Tissues and Cells

Tissue/Cell Type	mRNA Expression Level	Protein Expression Level	Reference
Spleen	High	High	[6][13]
Lymph Node	High	High	[6][13]
Thymus	High	Moderate	[6][13]
Peripheral Blood T-cells	Moderate	High	[14]
Peripheral Blood B-cells	Moderate	High	[14]
Monocytes	Moderate	High	[14]
Lungs	High	Moderate	[6]
Bone Marrow	Weak	Low	[6]
Brain	Not detected	Not detected	[6]
Liver	Not detected	Not detected	[6]

Expression levels are qualitative summaries from the cited sources.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify TNFRSF14/HVEM Interacting Proteins

This protocol describes a general workflow for the co-immunoprecipitation of a membrane-bound protein like TNFRSF14/HVEM.

1. Cell Lysis:

- Culture cells expressing the protein of interest to ~80-90% confluency.
- Wash cells with ice-cold PBS.

- Lyse the cells on ice using a non-denaturing lysis buffer containing a mild detergent (e.g., 1% Triton X-100 or NP-40) and protease/phosphatase inhibitors. The choice of detergent is critical for maintaining protein-protein interactions.[\[15\]](#)[\[16\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cleared lysate) to a new tube.

2. Immunoprecipitation:

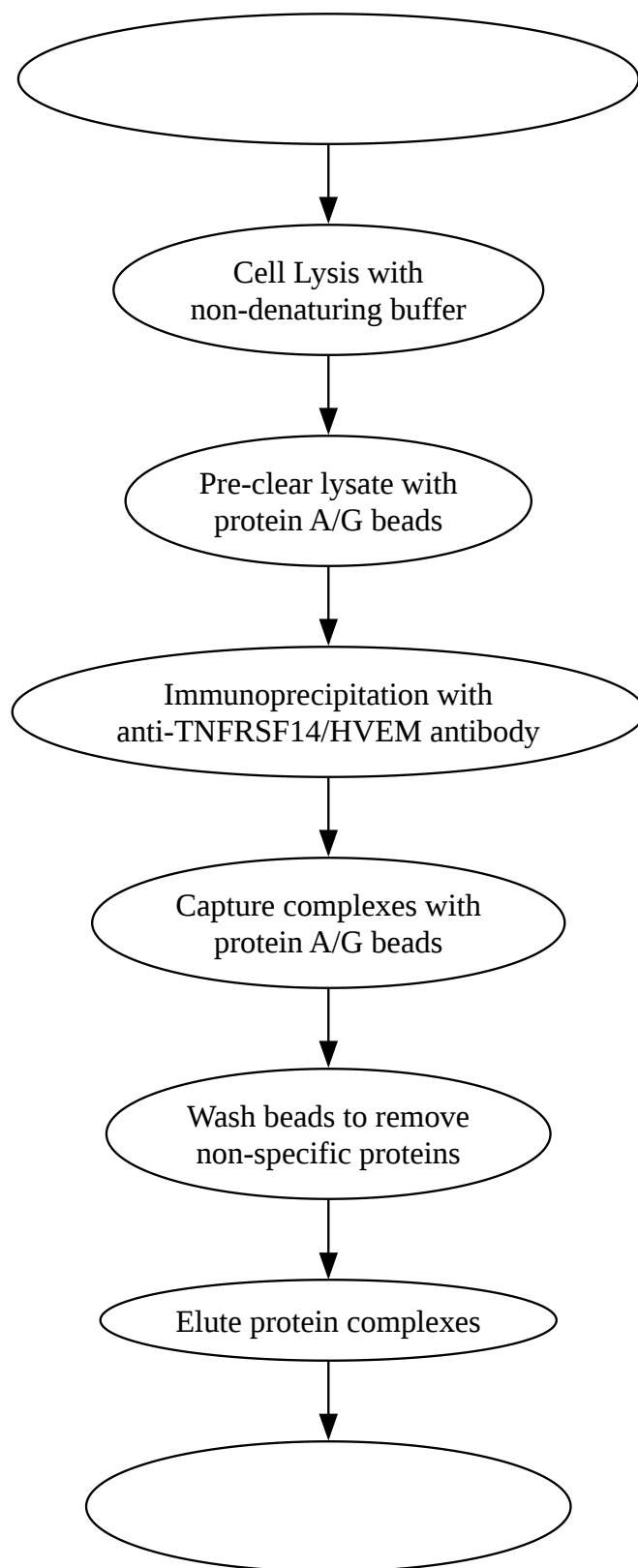
- Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.
- Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
- Add the primary antibody specific for TNFRSF14/HVEM to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
- Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
- Add protein A/G beads to the mixture and incubate for another 2-4 hours at 4°C to capture the antibody-antigen complexes.

3. Washing and Elution:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
- After the final wash, aspirate all the supernatant.
- Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Analysis:

- Separate the eluted proteins by SDS-PAGE.
- Analyze the interacting proteins by Western blotting using antibodies specific to the suspected interacting partners or by mass spectrometry for unbiased identification.



[Click to download full resolution via product page](#)

NF- κ B Luciferase Reporter Assay to Measure TNFRSF14/HVEM Signaling

This assay quantifies the activation of the NF- κ B signaling pathway downstream of TNFRSF14/HVEM engagement.[\[17\]](#)[\[18\]](#)

1. Cell Culture and Transfection:

- Seed cells (e.g., HEK293T or Jurkat) in a 96-well plate.
- Co-transfect the cells with an expression vector for human TNFRSF14/HVEM and a luciferase reporter plasmid containing NF- κ B response elements upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Stimulation:

- 24-48 hours post-transfection, stimulate the cells with a known TNFRSF14/HVEM ligand (e.g., recombinant human LIGHT/TNFSF14) at various concentrations. Include an unstimulated control.
- Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for NF- κ B activation and luciferase expression.

3. Cell Lysis and Luciferase Assay:

- Wash the cells with PBS.
- Lyse the cells using a passive lysis buffer.
- Transfer the cell lysate to an opaque 96-well plate.
- Add the luciferase assay substrate to the lysate.
- Immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure its luminescence.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Calculate the fold induction of NF- κ B activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

Chromatin Immunoprecipitation (ChIP) for NF- κ B Target Genes

ChIP is used to determine if NF- κ B directly binds to the promoter regions of its target genes following TNFRSF14/HVEM stimulation.[\[4\]](#)

1. Cross-linking and Chromatin Preparation:

- Stimulate cells expressing TNFRSF14/HVEM with a ligand (e.g., LIGHT) to activate NF- κ B.
- Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
- Quench the cross-linking reaction with glycine.
- Harvest and lyse the cells to isolate the nuclei.
- Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G beads.
- Incubate the pre-cleared chromatin with an antibody specific for an NF- κ B subunit (e.g., p65/RelA) overnight at 4°C. Include a negative control with a non-specific IgG.
- Add protein A/G beads to capture the antibody-chromatin complexes.

3. Washing and Elution:

- Wash the beads extensively to remove non-specifically bound chromatin.
- Elute the chromatin from the beads.

4. Reverse Cross-linking and DNA Purification:

- Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

5. Analysis:

- Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by quantitative PCR (qPCR) using primers specific for the promoter of a known NF- κ B target gene (e.g., I κ B α , IL-6).
- Analyze the results as a percentage of the input DNA.

Conclusion

TNFRSF14/HVEM is a critical regulator of immune responses, with a complex and context-dependent biological function. Its ability to interact with a diverse set of ligands allows it to fine-tune both innate and adaptive immunity. The intricate signaling network governed by TNFRSF14/HVEM presents numerous opportunities for therapeutic intervention in a wide array of diseases, from cancer to autoimmune disorders. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective therapies targeting this versatile receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Signaling Networks of the Herpesvirus Entry Mediator (TNFRSF14) in Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of ChIP-qPCR to Study the Crosstalk Between HIF and NF- κ B Signaling in Hypoxia and Normoxia | Springer Nature Experiments [experiments.springernature.com]
- 5. Herpes Simplex Virus Glycoprotein D Interferes with Binding of Herpesvirus Entry Mediator to Its Ligands through Downregulation and Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.opentrons.com [library.opentrons.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bioone.org [bioone.org]
- 9. Structural Basis of CD160:HVEM Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of unliganded HSV gD reveals a mechanism for receptor-mediated activation of virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redesigning HVEM interface for selective binding to LIGHT, BTLA, and CD160 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycoprotein D of herpes simplex virus (HSV) binds directly to HVEM, a member of the tumor necrosis factor receptor superfamily and a mediator of HSV entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNFRSF14 protein expression summary - The Human Protein Atlas [proteintatlas.org]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. library.opentrons.com [library.opentrons.com]
- 18. bowdish.ca [bowdish.ca]
- To cite this document: BenchChem. [The Biological Function of TRAP-14 (TNFRSF14/HVEM): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165488#biological-function-of-trap-14-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com